molecular formula C17H20N2O5 B2946831 Ethyl 4-((4-(2-carbamoylphenoxy)but-2-yn-1-yl)amino)-4-oxobutanoate CAS No. 1421528-30-4

Ethyl 4-((4-(2-carbamoylphenoxy)but-2-yn-1-yl)amino)-4-oxobutanoate

Cat. No.: B2946831
CAS No.: 1421528-30-4
M. Wt: 332.356
InChI Key: KKJGPJCBPXHYHG-UHFFFAOYSA-N
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Description

Ethyl 4-((4-(2-carbamoylphenoxy)but-2-yn-1-yl)amino)-4-oxobutanoate is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a combination of functional groups, including an ethyl ester, a carbamoyl group, and a phenoxy group, which contribute to its diverse reactivity and utility in research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-((4-(2-carbamoylphenoxy)but-2-yn-1-yl)amino)-4-oxobutanoate typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the intermediate 4-(2-carbamoylphenoxy)but-2-yn-1-amine, which is then reacted with ethyl 4-oxobutanoate under specific conditions to yield the final product. The reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to optimize the efficiency and scalability of the synthesis, often incorporating advanced techniques such as automated reaction monitoring and purification systems to maintain consistent quality.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-((4-(2-carbamoylphenoxy)but-2-yn-1-yl)amino)-4-oxobutanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents like hydrogen gas or metal hydrides.

    Substitution: The phenoxy and carbamoyl groups can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction could produce amine or alcohol derivatives. Substitution reactions can result in a wide range of functionalized products.

Scientific Research Applications

Ethyl 4-((4-(2-carbamoylphenoxy)but-2-yn-1-yl)amino)-4-oxobutanoate has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules for various applications.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studies of enzyme inhibition and protein binding.

    Medicine: Research into its potential therapeutic effects includes investigations into its role as a drug candidate for treating various diseases.

    Industry: The compound’s reactivity and stability make it valuable in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which Ethyl 4-((4-(2-carbamoylphenoxy)but-2-yn-1-yl)amino)-4-oxobutanoate exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins, where the compound can act as an inhibitor or modulator. The pathways involved often depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-(2-carbamoylphenoxy)but-2-yn-1-yl)-4-(N,N-dimethylsulfamoyl)benzamide
  • N-(4-(2-carbamoylphenoxy)but-2-yn-1-yl)-3-cyanobenzamide
  • N-(4-(2-carbamoylphenoxy)but-2-yn-1-yl)-4-(trifluoromethoxy)benzamide

Uniqueness

Ethyl 4-((4-(2-carbamoylphenoxy)but-2-yn-1-yl)amino)-4-oxobutanoate stands out due to its specific combination of functional groups, which confer unique reactivity and potential applications. Compared to similar compounds, it may offer distinct advantages in terms of stability, reactivity, and biological activity, making it a valuable compound for further research and development.

Properties

IUPAC Name

ethyl 4-[4-(2-carbamoylphenoxy)but-2-ynylamino]-4-oxobutanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O5/c1-2-23-16(21)10-9-15(20)19-11-5-6-12-24-14-8-4-3-7-13(14)17(18)22/h3-4,7-8H,2,9-12H2,1H3,(H2,18,22)(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKJGPJCBPXHYHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCC(=O)NCC#CCOC1=CC=CC=C1C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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